molecular formula C23H21BrN2O3S B2947364 3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251612-37-9

3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2947364
CAS No.: 1251612-37-9
M. Wt: 485.4
InChI Key: WTFNEZIKKPVNKZ-UHFFFAOYSA-N
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Description

3-(3-Bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 3: A 3-bromobenzyl group, introducing steric bulk and electron-withdrawing properties via the bromine atom.
  • Position 7: A 3,4-diethoxyphenyl substituent, contributing electron-donating effects and enhanced lipophilicity compared to methoxy or hydroxyl analogs.

Thieno[3,2-d]pyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in cancer, inflammation, and microbial pathogenesis .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFNEZIKKPVNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound "3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" belongs to the thienopyrimidine class of compounds. Its structure is characterized by a thieno[3,2-d]pyrimidine core substituted with a bromobenzyl group and a diethoxyphenyl moiety. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity

Research into thienopyrimidine derivatives has indicated a wide range of biological activities, including:

  • Anticancer Activity : Many thienopyrimidine compounds exhibit significant anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis. The presence of bromine and ethoxy groups may enhance these effects by increasing lipophilicity and modulating receptor interactions.
  • Antimicrobial Effects : Thienopyrimidines have been studied for their antimicrobial properties. The ability to inhibit bacterial growth or fungal infections is often linked to their interference with nucleic acid synthesis or metabolic pathways.
  • Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation by inhibiting specific pathways involved in the inflammatory response, such as NF-kB signaling.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that thienopyrimidine derivatives could effectively inhibit tumor growth in various cancer cell lines. The compound’s structure allows it to target specific kinases involved in cell signaling pathways that promote cancer cell survival.
  • Antimicrobial Activity : Research has shown that certain thienopyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis.
  • Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may act as inhibitors of key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialInhibition of nucleic acid synthesis
Anti-inflammatoryInhibition of NF-kB signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents (Position 3/7) Molecular Weight Melting Point (°C) Key Features Reference
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3: 3-methylbenzyl; 7: 4-bromophenyl 411.32 Not reported Bromophenyl enhances hydrophobicity; methylbenzyl reduces steric hindrance.
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1b) 3: 3-hydroxybenzyl; 7: 3-hydroxyphenyl 350.84 270–272 Polar hydroxyl groups improve solubility but reduce membrane permeability.
7-(3,4-Diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 3,4-diethoxyphenyl; 2: piperazine Not reported Not reported Diethoxy groups enhance lipophilicity; piperazine may improve CNS targeting.
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3: 4-chlorophenyl; 7: 3,4-dimethoxyphenyl Not reported Not reported Chlorine provides moderate electronegativity; methoxy less stable than ethoxy.

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